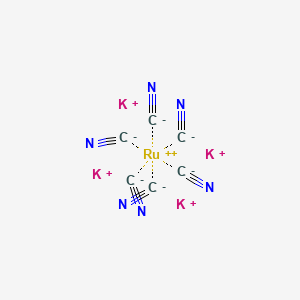
Potassiumhexacyanoruthenate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassiumhexacyanoruthenate(II) is a coordination compound with the formula K₄[Ru(CN)₆]·xH₂O. It is a crystalline solid commonly used as a source of ruthenium in various applications, including electroplating, catalysis, and dyeing in the textile industry . The compound is known for its stability and versatility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride in water.
- Adding potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).
Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes.
Substitution: New coordination compounds with different ligands
科学的研究の応用
Potassiumhexacyanoruthenate(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electroplating.
Biology: Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the textile industry as a dye and in the production of solar fuels
作用機序
The mechanism of action of Potassiumhexacyanoruthenate(II) involves its ability to coordinate with various substrates and catalyze reactions. The compound’s ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property makes it effective in catalysis and other chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .
類似化合物との比較
Potassiumhexacyanoferrate(II): Similar structure but contains iron instead of ruthenium.
Potassiumhexacyanocobaltate(III): Contains cobalt and has different redox properties.
Potassiumhexacyanonickelate(II): Contains nickel and is used in different industrial applications.
Uniqueness: Potassiumhexacyanoruthenate(II) is unique due to its ruthenium center, which provides distinct redox properties and catalytic abilities. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
分子式 |
C6K4N6Ru |
|---|---|
分子量 |
413.6 g/mol |
IUPAC名 |
tetrapotassium;ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChIキー |
FRCBOHAGKUJBHE-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


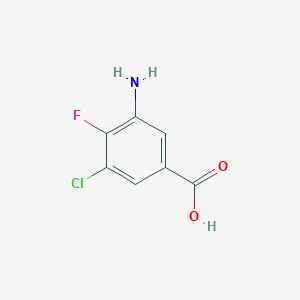
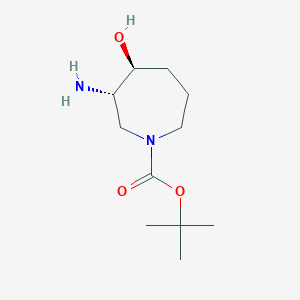
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
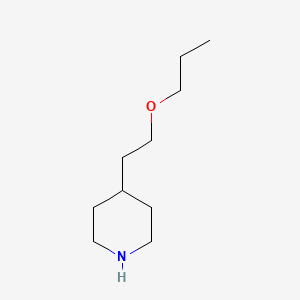
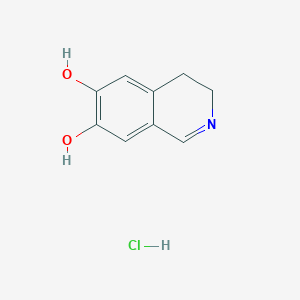
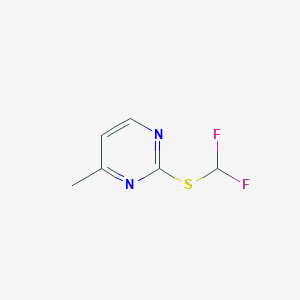
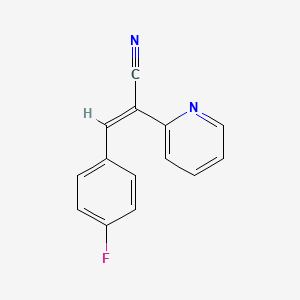
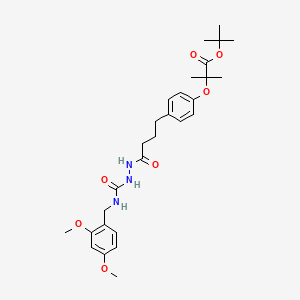
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

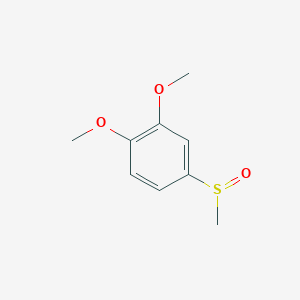
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)
